2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol
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Overview
Description
2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol typically involves the condensation of a pteridine derivative with a phenylamine. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a primary amine and phenol, mixed with a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize the use of hazardous chemicals. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while reduction can produce pteridine-4-ylmethanol derivatives .
Scientific Research Applications
2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: An aromatic compound with similar structural features but different biological activities.
Imatinib: A therapeutic agent used to treat leukemia, which also contains a pteridine-like structure.
Uniqueness
2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol is unique due to its specific combination of a pteridine ring with a phenylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-[(2-anilinopteridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H14N6O/c21-9-8-17-13-11-12(16-7-6-15-11)19-14(20-13)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20) |
InChI Key |
BCJAUNBFAQZCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCCO |
Origin of Product |
United States |
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